N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a benzoxepine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the STAT3 signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream signaling pathways and the suppression of cellular processes that contribute to disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring structure but differs in its functional groups and overall reactivity.
1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Another thiazole derivative with applications in dye synthesis and metal ion detection.
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Known for its antineoplastic activity, this compound is structurally similar but has different biological properties.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-7-8-20-17(13-18)12-16(9-10-27-20)21(25)24-22-23-14-19(28-22)11-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,23,24,25) |
InChI Key |
FDVBHHCMSBEDNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.